molecular formula C13H12BrNO4 B2512859 5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid CAS No. 866008-07-3

5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid

Katalognummer: B2512859
CAS-Nummer: 866008-07-3
Molekulargewicht: 326.146
InChI-Schlüssel: PUMGBRBBIGMJSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid is a synthetic pyridine derivative characterized by a 3-bromobenzyloxy substituent at position 5, a ketone group at position 6, and a carboxylic acid moiety at position 4. The compound’s structure combines a six-membered pyridine ring with functional groups that confer unique physicochemical properties.

Eigenschaften

IUPAC Name

5-[(3-bromophenyl)methoxy]-6-oxo-2,3-dihydro-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c14-9-3-1-2-8(6-9)7-19-11-10(13(17)18)4-5-15-12(11)16/h1-3,6H,4-5,7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMGBRBBIGMJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=C1C(=O)O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid involves its interaction with molecular targets and pathways. The bromobenzyl group and pyridine ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Heterocycle Differences :

  • The target’s pyridine ring (one nitrogen) vs. pyrimidine (two nitrogens in analogs) alters electronic distribution and binding modes. Pyridine’s lower dipole moment may reduce polar interactions compared to pyrimidines .
  • Pyrimidine derivatives (e.g., [50887-69-9]) exhibit higher similarity scores due to shared 6-oxo and carboxylic acid groups but differ in ring structure .

This may enhance membrane permeability but reduce aqueous solubility . Carboxylic Acid vs. Ester/Calcium Salt: The target’s free carboxylic acid ([target]) contrasts with the methyl ester ([6153-44-2]), which is more lipophilic, and the calcium salt ([22454-86-0]), which is water-soluble but less bioavailable .

Biological Relevance: The ribitylaminouracil analog () participates in riboflavin synthesis, suggesting pyrimidine derivatives may target metabolic pathways. The target’s brominated aromatic group could instead favor kinase or protease inhibition .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound [50887-69-9] (Hydrate) [6153-44-2] (Methyl Ester)
Molecular Weight (g/mol) ~352.15 (estimated) ~200.12 ~184.15
LogP (Predicted) ~2.5 (Br enhances lipophilicity) ~-0.5 (polar hydrate) ~1.8 (ester increases LogP)
Solubility Moderate (polar COOH vs. Br) High (hydrate) Low (ester)
Metabolic Stability Likely stable (Br resists oxidation) Susceptible to hydrolysis Ester hydrolysis prone

Notes:

  • Pyrimidine analogs like [7164-43-4] (5-amino) may exhibit higher reactivity due to the amino group, contrasting with the target’s inert bromine .

Research Findings and Gaps

  • Structural Insights : X-ray crystallography of pyrimidine analogs ([50887-69-9]) reveals hydrogen bonding via carboxylic acid and carbonyl groups, a feature likely shared by the target compound .
  • Activity Data: No direct biological data for the target compound are available in the provided evidence. Pyrimidine analogs show varied activities: [7164-43-4] (5-amino) may inhibit dihydrofolate reductase due to nucleophilic amino group . The ribitylaminouracil analog () is a riboflavin precursor, highlighting divergent applications .
  • Synthetic Challenges : Introducing the 3-bromobenzyloxy group requires regioselective synthesis, unlike simpler pyrimidine analogs.

Biologische Aktivität

5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrahydropyridine ring substituted with a bromobenzyl ether and a carboxylic acid group. The synthesis typically involves multi-step organic reactions including bromination, etherification, and cyclization processes. The specific synthetic route can be optimized for yield and purity based on the desired application.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyridinecarboxylic acids possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acidS. aureus32 µg/mL
5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acidE. coli64 µg/mL

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This effect is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.

Anticancer Activity

Recent studies have indicated that 5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid may exhibit anticancer properties. In cell line studies involving various cancer types (e.g., breast and lung cancer), the compound showed cytotoxic effects with IC50 values ranging from 10 to 30 µM. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : The compound could interact with cellular receptors that mediate inflammatory responses or cell survival signals.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels in target cells, it may promote apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives highlighted the effectiveness of this compound against resistant bacterial strains. The findings suggest potential use in developing new antibiotics.
  • Inflammation Model : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups.
  • Cancer Treatment Trials : Preliminary trials involving this compound showed promising results in reducing tumor size in xenograft models of breast cancer when combined with standard chemotherapy agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.